molecular formula C10H9BrN2 B3185819 6-Bromo-8-methylquinolin-4-amine CAS No. 1189106-47-5

6-Bromo-8-methylquinolin-4-amine

Cat. No.: B3185819
CAS No.: 1189106-47-5
M. Wt: 237.10 g/mol
InChI Key: RELCWJRXBGIRKS-UHFFFAOYSA-N
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Description

6-Bromo-8-methylquinolin-4-amine belongs to the 4-aminoquinoline class of heterocyclic compounds, which are widely explored in medicinal chemistry due to their versatility as kinase inhibitors. The quinoline scaffold provides a rigid framework for substituent modifications, enabling fine-tuning of biological activity and physicochemical properties.

Properties

CAS No.

1189106-47-5

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

6-bromo-8-methylquinolin-4-amine

InChI

InChI=1S/C10H9BrN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13)

InChI Key

RELCWJRXBGIRKS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(C=CN=C12)N)Br

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Compound 8)
  • Substituents : 6-Br, N-(3-(difluoromethyl)phenyl).
  • Synthesis: One-step protocol with 83% yield via ethanol reflux .
  • Properties: Melting point (272–274°C), orthorhombic crystal structure (Pbca space group), and a planar out-of-plane angle of 126.08° between quinoline and aryl rings, influencing packing interactions .
  • Applications: Acts as a dual inhibitor of GAK and EGFR kinases, leveraging the 4-aminoquinoline hinge-binding motif .
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine (Compound 9)
  • Substituents : 6-Br, N-(benzotriazolyl).
  • Synthesis : 68% yield under similar reflux conditions, with lower efficiency attributed to steric hindrance from the benzotriazole group .
  • Properties : Higher melting point (>300°C) due to enhanced intermolecular interactions from the planar benzotriazole moiety .
8-Bromo-6-methyl-2-phenylquinolin-4-amine
  • Substituents : 8-Br, 6-Me, 2-Ph.
  • Safety Profile: Classified under GHS Rev.

Functional Analogues

GSK583 (6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine)
  • Substituents : 6-(tert-butylsulfonyl), N-(fluoroindazolyl).
  • Activity : Highly selective RIP2 kinase inhibitor (IC₅₀ < 5 nM), demonstrating the impact of bulky sulfonyl groups on kinase selectivity .
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine
  • Scaffold: Quinazoline (vs. quinoline).
  • Synthesis : 99% yield via Suzuki coupling; the quinazoline core exhibits altered electron distribution, affecting binding to kinase ATP pockets .

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance electrophilic reactivity, facilitating nucleophilic substitution. Bulky groups (e.g., benzotriazole) reduce yields due to steric effects .
  • Biological Selectivity: The 4-amino group is critical for hinge-binding in kinases, while substituents at positions 6 and 8 modulate selectivity (e.g., GSK583’s tert-butylsulfonyl group confers RIP2 specificity) .

Crystallographic and Spectroscopic Insights

  • Compound 8: X-ray data reveal a distorted quinoline-aryl ring geometry (126.08° dihedral angle), which may limit off-target interactions by reducing conformational flexibility .
  • Compound 9: Crystallized as an HCl salt with a monoclinic lattice, stabilized by hydrogen bonding between the benzotriazole NH and chloride ions .

Q & A

Q. Critical Factors :

  • Solvent polarity (DMF vs. THF) affects bromination efficiency.
  • Catalyst choice (Pd/C vs. Pd(OAc)₂) impacts amination yields (60–96% reported) .
  • Temperature control during methylation minimizes side products like N-oxide formation .

How can structural contradictions in NMR data for this compound derivatives be resolved?

Advanced Research Focus
Contradictions often arise from tautomerism or solvent-dependent shifts. Methodological solutions include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., δ 7.2–8.5 ppm) .
  • Variable Temperature NMR : Identify tautomeric forms (e.g., amine vs. imine) by observing peak splitting at low temperatures .
  • Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ can reveal hydrogen bonding effects on chemical shifts .

Example : In [D₆]DMSO, the NH proton of 6-bromo-N-(3-fluorophenyl)quinolin-4-amine appears as a singlet at δ 11.01 ppm, whereas in CDCl₃, it splits due to reduced hydrogen bonding .

What in vitro assays are most effective for evaluating the kinase inhibitory activity of this compound derivatives?

Q. Advanced Research Focus

  • Kinase Profiling : Use recombinant kinases (e.g., EGFR, HER2) in fluorescence polarization assays with ATP-competitive probes .
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with ADP-Glo™ kinase assay for ATP consumption .
  • Selectivity Screening : Compare inhibition across a panel of 50+ kinases to identify off-target effects (e.g., Src-family kinases) .

Data Interpretation : Compounds with <10 nM IC₅₀ for EGFR and >100x selectivity over VEGFR2 are prioritized .

How does the substitution pattern (bromo, methyl, amine) affect the photophysical properties of this compound?

Q. Advanced Research Focus

  • Electron-Withdrawing Bromine : Reduces fluorescence quantum yield (Φ) by promoting non-radiative decay but enhances Stokes shift (Δλ ≈ 80 nm) .
  • Methyl Group (8-position) : Increases planarity of the quinoline ring, improving π-π stacking in aggregated states (e.g., Φ increases from 0.2 to 0.4 in solid state) .
  • Amino Group (4-position) : Enables pH-sensitive fluorescence (pKa ~6.5) via protonation/deprotonation at the amine .

Application : Useful as a pH-sensitive probe in cellular imaging when conjugated to targeting moieties .

What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • DFT Calculations : B3LYP/6-31G(d) level to model transition states for SNAr reactions at the 6-bromo position .
  • Hammett σ⁺ Constants : Predict substituent effects on reaction rates (e.g., electron-donating methyl groups decrease reactivity at the 8-position) .
  • MD Simulations : Solvent effects (e.g., DMF vs. ethanol) on activation energy for Pd-catalyzed amination .

Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (R² >0.9 achieved in recent studies) .

How can contradictory bioactivity data for this compound analogs be reconciled across studies?

Q. Advanced Research Focus

  • Meta-Analysis : Pool IC₅₀ values from ≥3 independent studies and apply Bland-Altman plots to assess bias .
  • Cell Line Authentication : Confirm absence of Mycoplasma contamination (e.g., via PCR) to rule out false positives in cytotoxicity assays .
  • Structural Reanalysis : Use single-crystal XRD to verify if polymorphic forms (e.g., different salt forms) explain potency variations .

Case Study : Analog 53 (6-bromo-N-(4-fluorophenyl)quinolin-4-amine) showed IC₅₀ = 12 nM in one study but 85 nM in another; XRD revealed a solvate form with reduced bioavailability .

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